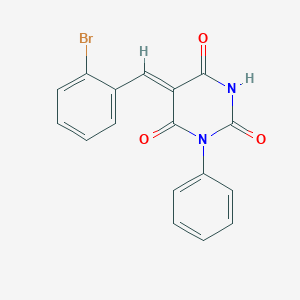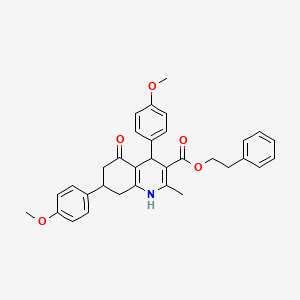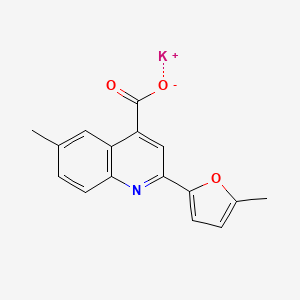
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, also known as KM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylate derivatives, which are known for their diverse biological activities.
科学研究应用
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate achieves this by inducing apoptosis, which is a type of programmed cell death. In neuroprotection, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, reducing oxidative stress, and inhibiting inflammation. Apoptosis is a type of programmed cell death that is important for the regulation of cell growth and survival. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate induces apoptosis by activating various signaling pathways such as the caspase pathway. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate reduces oxidative stress by scavenging ROS and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). Inflammation is a complex biological response to harmful stimuli such as infections and tissue damage. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate inhibits inflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be easily synthesized using simple chemical reactions. However, there are also some limitations to using potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not very water-soluble, which can limit its use in aqueous solutions. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be toxic at high concentrations, which can affect the viability of cells and tissues.
未来方向
There are several future directions for the study of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, such as exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and optimizing its pharmacokinetic and pharmacodynamic properties. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves the reaction of 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a solvent such as ethanol. The reaction yields potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate as a white crystalline solid with a melting point of 190-192°C. The purity of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3.K/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15;/h3-8H,1-2H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGUOAABIIRCT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=CC=C(O3)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
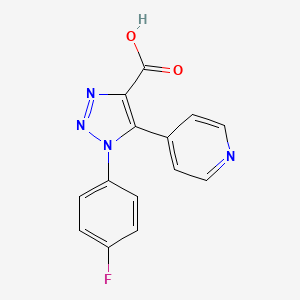

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
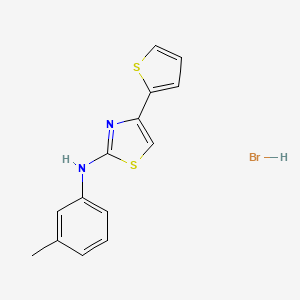
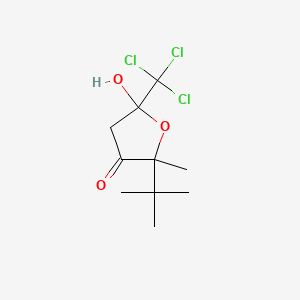
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
